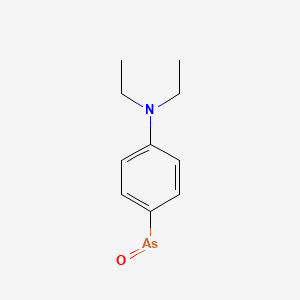
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium is a chemical compound known for its unique structure and properties. This compound is part of the indolium family, which is characterized by a positively charged nitrogen atom within an indole ring. The presence of the diethoxyphosphoryl group adds to its distinctiveness, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium typically involves the reaction of 1-ethyl-2,3,3-trimethylindolenine with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction parameters, thereby enhancing the efficiency of the production process.
化学反应分析
Types of Reactions
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium involves its interaction with specific molecular targets. The diethoxyphosphoryl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
5-Diethoxyphosphoryl-5-methyl-1-pyrroline: Known for its use in spin trapping of radicals.
2,3,3-Trimethylindolenine: A precursor in the synthesis of various indole derivatives.
Diethyl phosphite: A reagent used in the synthesis of phosphonates and related compounds.
Uniqueness
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium stands out due to its unique combination of an indolium core with a diethoxyphosphoryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
921615-29-4 |
|---|---|
分子式 |
C17H27NO3P+ |
分子量 |
324.4 g/mol |
IUPAC 名称 |
5-diethoxyphosphoryl-1-ethyl-2,3,3-trimethylindol-1-ium |
InChI |
InChI=1S/C17H27NO3P/c1-7-18-13(4)17(5,6)15-12-14(10-11-16(15)18)22(19,20-8-2)21-9-3/h10-12H,7-9H2,1-6H3/q+1 |
InChI 键 |
WKCXGFCBQLPFTL-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1=C(C(C2=C1C=CC(=C2)P(=O)(OCC)OCC)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


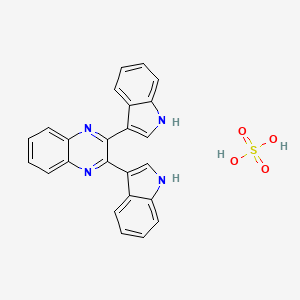

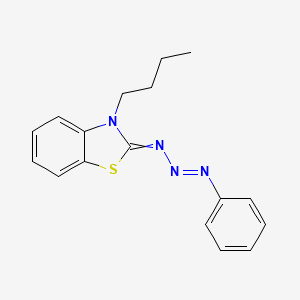
![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)
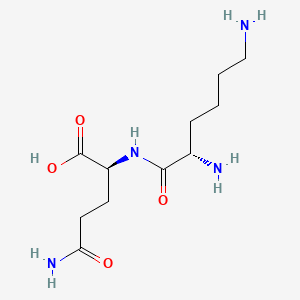
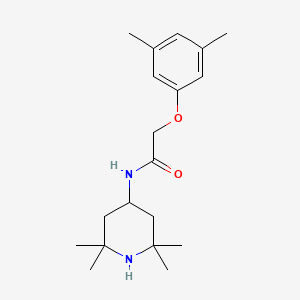
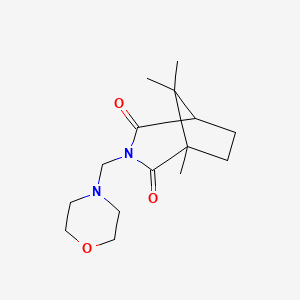
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
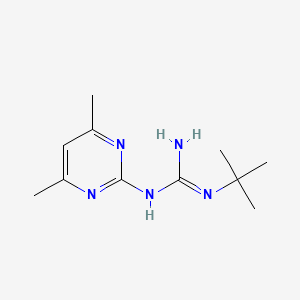
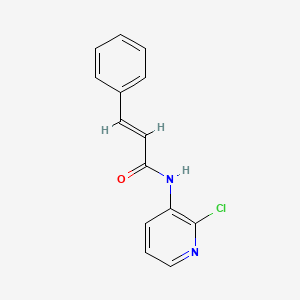
![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)
![(7Z)-7-benzylidene-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B14172477.png)
